molecular formula C7H17N3 B14083160 (1E)-N'-[3-(Methylamino)propyl]propanimidamide CAS No. 35271-22-8

(1E)-N'-[3-(Methylamino)propyl]propanimidamide

Cat. No.: B14083160
CAS No.: 35271-22-8
M. Wt: 143.23 g/mol
InChI Key: PKCDAAINSUFNCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-N’-[3-(Methylamino)propyl]propanimidamide is an organic compound that belongs to the class of amidines Amidines are characterized by the presence of a carbon-nitrogen double bond (C=N) and a nitrogen atom bonded to the carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N’-[3-(Methylamino)propyl]propanimidamide typically involves the reaction of propionitrile with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a metal complex, to facilitate the formation of the amidine structure. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of (1E)-N’-[3-(Methylamino)propyl]propanimidamide involves large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control systems ensures consistent product quality and efficient production. The industrial process also incorporates purification steps, such as distillation and crystallization, to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1E)-N’-[3-(Methylamino)propyl]propanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: New compounds with different substituents replacing the methylamino group.

Scientific Research Applications

(1E)-N’-[3-(Methylamino)propyl]propanimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-N’-[3-(Methylamino)propyl]propanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E,3E)-3-(Phenylimino)-1-propen-1-yl]aniline
  • N-[3-(Dimethylamino)propyl]propanamide

Uniqueness

(1E)-N’-[3-(Methylamino)propyl]propanimidamide is unique due to its specific structural features and reactivity. Compared to similar compounds, it exhibits distinct chemical properties and biological activities, making it valuable for specialized applications in research and industry.

Properties

CAS No.

35271-22-8

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

N'-[3-(methylamino)propyl]propanimidamide

InChI

InChI=1S/C7H17N3/c1-3-7(8)10-6-4-5-9-2/h9H,3-6H2,1-2H3,(H2,8,10)

InChI Key

PKCDAAINSUFNCV-UHFFFAOYSA-N

Canonical SMILES

CCC(=NCCCNC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.